
Methyl butylnitrosocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-N-nitrosocarbamic acid methyl ester: is an organic compound belonging to the class of esters Esters are widely known for their pleasant odors and are often found in natural products such as fruits and flowers
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-N-nitrosocarbamic acid methyl ester typically involves the esterification of N-Butyl-N-nitrosocarbamic acid with methanol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and requires heating to drive the reaction to completion. The general reaction scheme is as follows:
N-Butyl-N-nitrosocarbamic acid+Methanol→N-Butyl-N-nitrosocarbamic acid methyl ester+Water
Industrial Production Methods: In an industrial setting, the production of N-Butyl-N-nitrosocarbamic acid methyl ester may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions:
Hydrolysis: N-Butyl-N-nitrosocarbamic acid methyl ester can undergo hydrolysis in the presence of water and a strong acid or base, resulting in the formation of N-Butyl-N-nitrosocarbamic acid and methanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: N-Butyl-N-nitrosocarbamic acid methyl ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Various nucleophiles, depending on the desired product.
Major Products:
Hydrolysis: N-Butyl-N-nitrosocarbamic acid and methanol.
Reduction: Corresponding amines.
Substitution: Products depend on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Butyl-N-nitrosocarbamic acid methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Butyl-N-nitrosocarbamic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through the formation of reactive intermediates, which can modify the activity of these targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Methyl butyrate: Another ester with a similar structure but different functional groups.
Ethyl acetate: A common ester used in various applications, including as a solvent.
Methyl formate: An ester with a simpler structure and different chemical properties.
Propiedades
Fórmula molecular |
C6H12N2O3 |
|---|---|
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
methyl N-butyl-N-nitrosocarbamate |
InChI |
InChI=1S/C6H12N2O3/c1-3-4-5-8(7-10)6(9)11-2/h3-5H2,1-2H3 |
Clave InChI |
IYZOAESALFCOKR-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(C(=O)OC)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


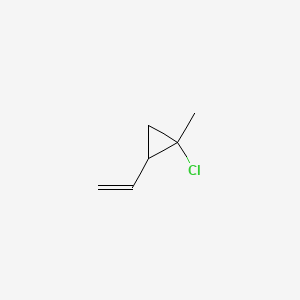
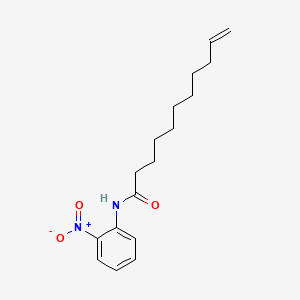

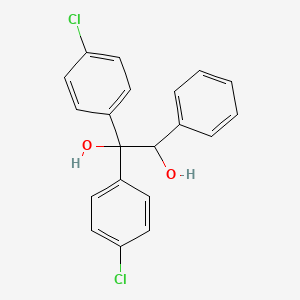

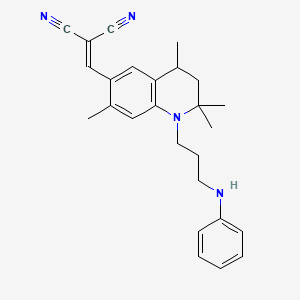
![1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-chloroethanone](/img/structure/B13792049.png)
![3(2H)-Furanone, 5-acetyl-2-[(2-furanylmethyl)thio]dihydro-2,5-dimethyl-](/img/structure/B13792056.png)
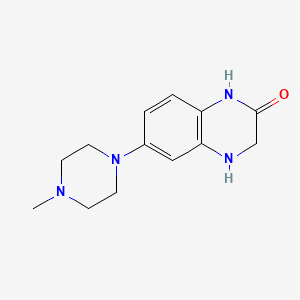
![Ethanone, 1-[2-(4-ethoxyphenyl)-4-methyl-5-thiazolyl]-](/img/structure/B13792061.png)
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(6-ethoxy-2-benzothiazolyl)-](/img/structure/B13792064.png)
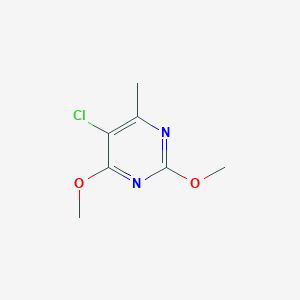
![3-chloro-N-cyclopentyl-N-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B13792074.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]propanoic acid](/img/structure/B13792089.png)
